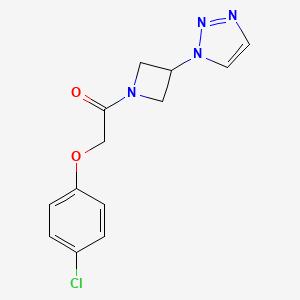

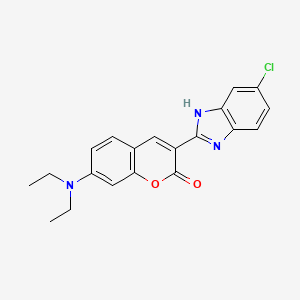

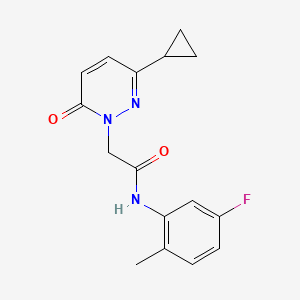

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one, also known as 3-(phenylthio)-1-(3-(1H-1,2,3-triazol-4-yl)pyrrolidin-1-yl)propan-1-one, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the family of compounds known as pyrrolidinyl triazole derivatives, which have been shown to exhibit a range of biological activities.

Scientific Research Applications

Synthesis and Structural Studies

Research on 1,2,3-triazole derivatives, closely related to the chemical structure of interest, has demonstrated significant potential in various scientific applications. For instance, the synthesis and structural analysis of new Zn complexes based on 1,2,4-triazoles have been explored, showing strong green–blue luminescence in solid state, suggesting applications in luminescent materials and sensors (Gusev et al., 2011). Similarly, half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands have been examined for their structural properties and potential in catalytic oxidation and transfer hydrogenation (Saleem et al., 2013).

Photophysical Properties

The exploration of photophysical properties and molecular packing in polymorphs of compounds structurally similar to 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one has revealed insights into their crystallization behavior and emission properties. Studies have shown that even subtle changes in molecular conformation can significantly impact solid-state properties, including luminescence (Percino et al., 2014).

Catalysis and Chemical Reactions

The chemical framework of 1,2,3-triazoles has been utilized in catalysis, demonstrating the versatility of these compounds in promoting various chemical reactions. For example, catalyst activation with Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes has shown efficacy in transfer hydrogenation and alcohol oxidation processes, highlighting the role of 1,2,3-triazoles in facilitating efficient catalytic reactions (Saleem et al., 2014).

Corrosion Inhibition

1,2,3-Triazole derivatives have been investigated for their role as corrosion inhibitors for mild steel in acidic media. Research indicates that these compounds can effectively adsorb onto metal surfaces, protecting against corrosion through interactions facilitated by the lone pair electrons of nitrogen atoms, which may suggest potential industrial applications in protecting metals from corrosion (Ma et al., 2017).

properties

IUPAC Name |

3-phenylsulfanyl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c20-15(7-11-21-14-4-2-1-3-5-14)18-10-6-13(12-18)19-16-8-9-17-19/h1-5,8-9,13H,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYWPRHMHBVELB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2750407.png)

![2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2750410.png)

![2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2750416.png)

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2750419.png)